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molecular formula C3F9InO9S3 B151923 Indium(III) trifluoromethanesulfonate CAS No. 128008-30-0

Indium(III) trifluoromethanesulfonate

Cat. No. B151923
M. Wt: 562 g/mol
InChI Key: UCYRAEIHXSVXPV-UHFFFAOYSA-K
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Patent
US08691828B2

Procedure details

To a stirred solution of phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (0.500 g, 2.50 mmol) in acetone (20 mL) was added indium(III) trifluoromethanesulfonate (0.014 g, 0.025 mmol). The reaction was heated at 100° C. for 20 min. Then, the reaction was allowed to cool to room temperature overnight. The mixture was then concentrated, and the obtained residue was chromatographed (silica gel, hexanes to 40:60 hexanes/ethyl acetate) to give the title compound (0.322 g, 58%) as a white solid:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:12])[CH2:7][CH2:6]2)[O:4]CC1.FC(F)(F)S([O-])(=O)=O.[In+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O>CC(C)=O>[O:4]=[C:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:12])[CH2:7][CH2:6]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CCOC12CCN(CC2)C(=O)OC2=CC=CC=C2
Name
Quantity
0.014 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[In+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was chromatographed (silica gel, hexanes to 40:60 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCN(CC1)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.322 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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